(2,6-Dichlorophenyl)(pyridin-3-yl)methanone
CAS No.:
Cat. No.: VC17414814
Molecular Formula: C12H7Cl2NO
Molecular Weight: 252.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7Cl2NO |
|---|---|
| Molecular Weight | 252.09 g/mol |
| IUPAC Name | (2,6-dichlorophenyl)-pyridin-3-ylmethanone |
| Standard InChI | InChI=1S/C12H7Cl2NO/c13-9-4-1-5-10(14)11(9)12(16)8-3-2-6-15-7-8/h1-7H |
| Standard InChI Key | WHHRWDMYTOBUAV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=O)C2=CN=CC=C2)Cl |
Introduction
Chemical Identity and Nomenclature
Structural and Molecular Characteristics
(2,6-Dichlorophenyl)(pyridin-3-yl)methanone features a methanone core bonded to a 2,6-dichlorophenyl group and a pyridin-3-yl substituent. The IUPAC name, [(2,6-dichlorophenyl)(pyridin-3-yl)methanone], reflects this arrangement . Its molecular formula, , corresponds to a monoisotopic mass of 250.9905 g/mol, as verified by high-resolution mass spectrometry .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 252.09 g/mol | |
| CAS Registry Number | 124009-67-2 | |
| SMILES Notation | C1=CC=NC(=C1)C(=O)C2=C(C=CC=C2Cl)Cl |
Spectral and Computational Data
The compound’s SMILES string encodes its planar structure, with the ketone bridging the aromatic systems. Computational models predict a dihedral angle of approximately 120° between the phenyl and pyridinyl rings, minimizing steric hindrance . Infrared (IR) spectroscopy of analogous methanones reveals strong carbonyl stretching vibrations near , characteristic of aryl ketones . Nuclear magnetic resonance (NMR) data for related compounds, such as (1-iodoimidazo[1,5-a]pyridin-3-yl)(phenyl)methanone, show aromatic proton resonances in the range and carbonyl carbon signals near in -NMR .
Synthesis and Reactivity
Synthetic Methodologies
While direct synthesis protocols for (2,6-dichlorophenyl)(pyridin-3-yl)methanone are sparsely documented, analogous compounds are prepared via iodine-mediated oxidative coupling. For example, Wu et al. (2016) demonstrated the synthesis of 1-iodoimidazo[1,5-a]pyridines using acetophenone derivatives, amines, and iodine in dimethyl sulfoxide (DMSO) at elevated temperatures . Adapting this method, the target compound could theoretically form through a dual C–H amination/iodination sequence, though experimental validation is required .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its aromatic and polar groups. Dichlorinated phenyl rings confer lipophilicity, while the pyridinyl nitrogen enhances solubility in polar aprotic solvents like DMSO or dimethylformamide (DMF). Stability under ambient conditions is expected, though prolonged exposure to light or moisture may degrade the ketone moiety .
Thermal Behavior
Melting points of structurally related methanones range from (e.g., (1-iodoimidazo[1,5-a]pyridin-3-yl)(p-tolyl)methanone) . Differential scanning calorimetry (DSC) of similar compounds shows exothermic decomposition peaks above , suggesting moderate thermal stability .
Applications and Biological Relevance
Pharmaceutical Intermediates
Chlorinated aromatics and pyridine derivatives are prevalent in drug discovery. For instance, (2,6-dichloropyridin-3-yl)(morpholino)methanone (PubChem CID 796223) exhibits kinase inhibitory activity . While direct bioactivity data for (2,6-dichlorophenyl)(pyridin-3-yl)methanone is lacking, its structural motifs suggest potential as a scaffold for anticancer or antimicrobial agents .
Material Science
The compound’s rigid, conjugated structure may lend itself to applications in organic electronics. Pyridine-containing methanones are explored as ligands in luminescent materials, leveraging their ability to coordinate lanthanide ions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume